1-{1-[Methoxy(phenyl)methyl]-1H-1,2,4-triazol-3-yl}cyclohexan-1-ol
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Overview
Description
1-(1-(Methoxy(phenyl)methyl)-1H-1,2,4-triazol-3-yl)cyclohexanol is a complex organic compound that features a cyclohexanol core substituted with a methoxy(phenyl)methyl group and a 1H-1,2,4-triazol-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Methoxy(phenyl)methyl)-1H-1,2,4-triazol-3-yl)cyclohexanol typically involves multiple steps, starting with the preparation of the cyclohexanol core. The methoxy(phenyl)methyl group can be introduced through a Friedel-Crafts alkylation reaction, where methoxybenzyl chloride reacts with cyclohexanol in the presence of a Lewis acid catalyst such as aluminum chloride. The 1H-1,2,4-triazol-3-yl moiety can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Friedel-Crafts alkylation and cyclization steps, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Methoxy(phenyl)methyl)-1H-1,2,4-triazol-3-yl)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol core can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the triazole ring or to convert the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 1-(1-(Methoxy(phenyl)methyl)-1H-1,2,4-triazol-3-yl)cyclohexanone.
Reduction: Formation of 1-(1-(Hydroxy(phenyl)methyl)-1H-1,2,4-triazol-3-yl)cyclohexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-(Methoxy(phenyl)methyl)-1H-1,2,4-triazol-3-yl)cyclohexanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1-(Methoxy(phenyl)methyl)-1H-1,2,4-triazol-3-yl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with metal ions and can inhibit the activity of metalloenzymes. The methoxy(phenyl)methyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-(Hydroxy(phenyl)methyl)-1H-1,2,4-triazol-3-yl)cyclohexanol
- 1-(1-(Methoxy(phenyl)methyl)-1H-1,2,4-triazol-3-yl)cyclohexanone
- 1-(1-(Methoxy(phenyl)methyl)-1H-1,2,4-triazol-3-yl)cyclohexane
Uniqueness
1-(1-(Methoxy(phenyl)methyl)-1H-1,2,4-triazol-3-yl)cyclohexanol is unique due to the presence of both a triazole ring and a methoxy(phenyl)methyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical reactivity and potential bioactivity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
192316-11-3 |
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Molecular Formula |
C16H21N3O2 |
Molecular Weight |
287.36 g/mol |
IUPAC Name |
1-[1-[methoxy(phenyl)methyl]-1,2,4-triazol-3-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H21N3O2/c1-21-14(13-8-4-2-5-9-13)19-12-17-15(18-19)16(20)10-6-3-7-11-16/h2,4-5,8-9,12,14,20H,3,6-7,10-11H2,1H3 |
InChI Key |
BQCLSJHPRHNJEN-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)N2C=NC(=N2)C3(CCCCC3)O |
Origin of Product |
United States |
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